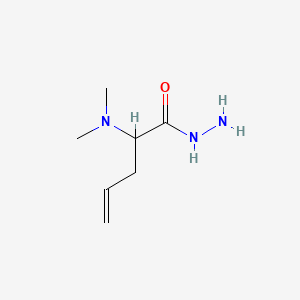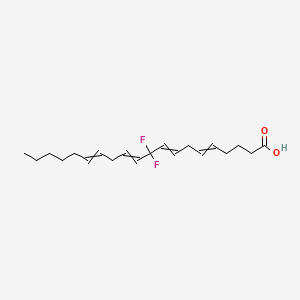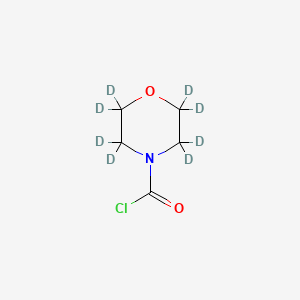
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H9BrN2O It is characterized by the presence of a bromine atom, a hydroxypropan-2-yl group, and a picolinonitrile moiety
Méthodes De Préparation
The synthesis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile typically involves the bromination of 4-(2-hydroxypropan-2-yl)picolinonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxypropan-2-yl group play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can be compared with other similar compounds, such as:
4-(2-Hydroxypropan-2-yl)picolinonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-4-(2-methylpropan-2-yl)picolinonitrile:
The presence of the bromine atom and the hydroxypropan-2-yl group in this compound makes it unique and valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2,13)6-3-4-12-7(5-11)8(6)10/h3-4,13H,1-2H3 |
Clé InChI |
SDHVLMUETRLUPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=NC=C1)C#N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)




